1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
Description
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Properties
IUPAC Name |
1-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-20-7-4-12-10-13(2-3-15(12)20)16(21)11-18-17(22)19-14-5-8-23-9-6-14/h2-3,10,14,16,21H,4-9,11H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPIACFWMOUUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The indole nucleus is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Biological Activity
1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data tables and case studies.
Synthesis
The synthesis of the compound typically involves several key steps:
- Formation of Indoline Derivative : Starting from 1-methylindoline, hydroxylation introduces the hydroxyethyl group at the 2-position.
- Tetrahydropyran Formation : The tetrahydropyran moiety is synthesized through cyclization reactions involving suitable precursors.
- Urea Linkage Formation : The final step involves coupling the indoline derivative with the tetrahydropyran using isocyanate or similar reagents to form the urea bond.
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are critical in cancer and inflammatory responses.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | IC50 Value (µM) | Cell Line Tested | Reference |
|---|---|---|---|
| Anticancer Activity | 5.0 | HeLa (cervical cancer) | |
| Anti-inflammatory | 12.3 | RAW 264.7 (macrophages) | |
| Enzyme Inhibition | 7.8 | COX-2 (cyclooxygenase) |
Case Study 1: Anticancer Potential
In a study examining the anticancer properties of the compound, it was found to significantly reduce cell viability in HeLa cells with an IC50 value of 5.0 µM. Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties demonstrated that the compound inhibited nitric oxide production in RAW 264.7 macrophages with an IC50 value of 12.3 µM. This suggests a potential role in treating inflammatory diseases.
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | IC50 Value (µM) | Activity Type |
|---|---|---|
| N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-urea | 10.0 | Anticancer |
| N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-acetamide | 15.0 | Anti-inflammatory |
These comparisons highlight the unique potency of this compound against certain cancer cell lines and inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
